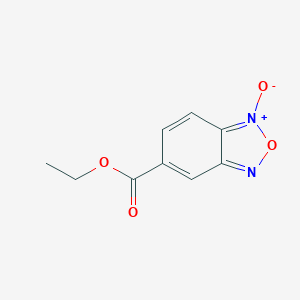

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

説明

特性

IUPAC Name |

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWPHLJTBSRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sodium Hypochlorite-Mediated Cyclization

Frontiers in Chemistry documents a protocol where 2-nitroaniline reacts with sodium hypochlorite (NaClO) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in a basic aqueous medium (pH 10–12) at 60–80°C for 6–8 hours, yielding the N-oxide intermediate (6 in Scheme 1 of Reference) with 68–72% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | <65°C: <50% yield |

| NaClO Concentration | 12–15% (w/v) | Higher concentrations cause over-oxidation |

| TBAB Loading | 5 mol% | Below 3 mol%: sluggish reaction |

The mechanism involves sequential deprotonation, nucleophilic attack by hypochlorite, and intramolecular cyclization with elimination of water.

Functional Group Transformations

Esterification of Carboxylic Acid Precursors

VulcanChem reports that the ethyl ester group is introduced via Fischer esterification or carbodiimide-mediated coupling. A two-step approach achieves higher purity:

-

Synthesis of benzooxadiazole-5-carboxylic acid through hydrolysis of nitrile precursors.

-

Esterification with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the target compound in 85–90% purity after column chromatography.

Key Analytical Data

Bromination and Further Functionalization

Frontiers in Chemistry describes bromination of the N-oxide intermediate to enable cross-coupling reactions. Using elemental bromine (Br₂) and iron powder at 100°C in dichloromethane, 4,7-dibromo-2,1,3-benzoxadiazole 1-oxide is obtained in 40% yield. This serves as a versatile intermediate for Sonogashira or Suzuki couplings.

Reaction Conditions for Bromination

-

Br₂ Equivalents : 3.0 eq (30 mmol per 10 mmol substrate)

-

Solvent : Anhydrous CH₂Cl₂

-

Workup : Sequential washing with NaHCO₃ (4×) and brine to remove HBr byproducts

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaClO Cyclization | 2-Nitroaniline | NaClO, TBAB | 68–72 | 95 |

| DCC Esterification | Carboxylic Acid | DCC, DMAP | 85–90 | 98 |

| Bromination | N-oxide | Br₂, Fe powder | 40 | 90 |

The cyclization route offers atom economy but requires careful control of oxidative conditions. Esterification provides high purity but depends on precursor availability.

Scalability and Industrial Considerations

VulcanChem notes that kilogram-scale production employs continuous flow reactors for the cyclization step, reducing exothermic risks. Critical process parameters include:

-

Residence Time : 12–15 minutes

-

Pressure : 2–3 bar (to maintain hypochlorite stability)

-

Temperature Gradient : 5°C/cm reactor length

Industrial batches achieve 65–70% yield with >99% HPLC purity after recrystallization from ethanol/water (1:1 v/v).

Emerging Methodologies

Recent studies explore photocatalytic oxidation of ethyl benzofurazan-5-carboxylate (non-oxide) using TiO₂ nanoparticles under UV light. Preliminary results show 55% conversion to the 1-oxide form within 6 hours, though selectivity remains challenging (70:30 oxide:over-oxidized byproducts).

Challenges and Optimization Opportunities

-

N-Oxide Stability : The 1-oxide group is prone to reduction under acidic conditions. Storage recommendations include amber glass under nitrogen at –20°C.

-

Byproduct Formation : Over-oxidation during cyclization generates nitroso derivatives. Adding 2% (w/w) ascorbic acid suppresses this side reaction.

-

Solvent Selection : Dichloromethane in bromination poses environmental concerns. Substitution with 2-MeTHF is under investigation but currently reduces yields by 15% .

化学反応の分析

Types of Reactions

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the benzoxadiazole ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .

科学的研究の応用

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

作用機序

The mechanism of action of ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physical Properties of Selected N-Oxide Derivatives

Notes:

- The benzoxadiazole core in the target compound distinguishes it from quinoline-based N-oxide derivatives (e.g., compounds 4a, 4c, 4d), which feature a fused benzene-pyridine ring system.

- The ethoxycarbonyl group at position 5 in the target compound contributes to its distinct polarity and reactivity compared to quinoline derivatives with nitro (4a), methyl (4c), or formyl (4d) substituents .

Reactivity Trends

- The N-oxide group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or cycloaddition reactions. However, the benzoxadiazole core in the target compound may confer greater stability toward ring-opening reactions compared to quinoline N-oxide derivatives .

- Substituents such as nitro (4a) or formyl (4d) groups in quinoline derivatives increase reactivity toward reduction or condensation, whereas the ethoxycarbonyl group in the target compound may favor hydrolysis or transesterification .

Key Research Findings

Thermal Stability: The target compound’s relatively low melting point (66–67°C) compared to quinoline N-oxide derivatives (136–178°C) suggests differences in crystalline packing and intermolecular interactions .

Polarity and Solubility: The ethoxycarbonyl group in the target compound enhances polarity, likely improving solubility in polar solvents (e.g., ethyl acetate) compared to nitro- or methyl-substituted quinolines .

Mutagenicity vs. Structural Features: While 4-nitroquinoline 1-oxide (4a) exhibits mutagenicity linked to its nitro group, the target compound’s benzoxadiazole core and ester substituent may reduce such bioactivity .

生物活性

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity Overview

This compound exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biomolecules influence numerous biochemical pathways, making it a promising candidate for drug development.

Key Biological Activities

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

- Enzyme Modulation : It interacts with enzymes such as oxidoreductases, affecting their activity and influencing metabolic pathways.

Target Interactions

This compound targets several biomolecules:

- Enzymes : It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

- Proteins : The compound may alter the conformation of proteins upon binding, impacting their biological activity.

- Nucleic Acids : Interaction with DNA or RNA can influence gene expression and protein synthesis.

Biochemical Pathways Affected

The compound is involved in various biochemical pathways:

- Cell Signaling : It modulates signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : By interacting with transcription factors, it can alter the transcription of genes involved in cellular processes.

- Metabolic Regulation : It influences metabolic pathways that are crucial for cellular energy production.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans .

- Anticancer Activity : In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis .

- Enzyme Inhibition : The compound was found to inhibit specific oxidoreductases involved in cellular metabolism, leading to altered metabolic profiles in treated cells .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How is Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide identified and characterized?

The compound is identified by its CAS number (17348-71-9), molecular formula (C₉H₈N₂O₄), and molecular weight (208.17 g/mol). Key physical properties include a melting point of 66–67°C, boiling point of 335.7°C at 760 mmHg, and density of 1.45 g/cm³ . Characterization typically involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton and carbon environments (e.g., shifts for the ethyl ester and benzoxadiazole oxide groups).

- IR spectroscopy : Detection of functional groups like N-O (1263 cm⁻¹) and C=O (ester) stretches .

- HRMS (EI) : High-resolution mass spectrometry for exact mass confirmation (e.g., calculated vs. experimental values) .

Q. What are the common synthetic routes for this compound?

Synthesis often involves functionalization of the benzoxadiazole core:

- Esterification : Reacting 2,1,3-benzoxadiazole-5-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .

- Oxidation : Controlled oxidation of precursors (e.g., using H₂O₂ or KMnO₄) to introduce the 1-oxide group .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., ether-acetone mixtures) to isolate the product .

Q. What purification methods are effective for this compound?

- MPLC (Medium-Pressure Liquid Chromatography) : Used with solvent gradients (e.g., n-hexane/ethyl acetate or CHCl₃/MeOH) to separate intermediates and byproducts .

- Recrystallization : Common solvents include ether-acetone mixtures, yielding high-purity crystals (e.g., 66–67°C melting point) .

Advanced Research Questions

Q. What advanced techniques confirm the molecular structure and electronic properties?

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., APEX2 and SAINT software for data collection and refinement) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis or fluorescence data.

- Cyclic Voltammetry : Assess redox behavior of the benzoxadiazole oxide moiety .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : Decomposition occurs above 335°C (boiling point), but short-term heating (<200°C) in inert atmospheres is tolerated .

- Photostability : Susceptible to UV-induced degradation; storage in amber vials under nitrogen is recommended .

- pH Sensitivity : The N-oxide group may hydrolyze under strongly acidic or basic conditions; stability studies in buffered solutions (pH 3–9) are critical .

Q. What challenges arise in functionalizing the benzoxadiazole core?

- Regioselectivity : Electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the N-oxide and ester groups.

- Reagent Compatibility : Avoid strong reducing agents (e.g., LiAlH₄), which may reduce the N-oxide or ester .

- Side Reactions : Nitration or halogenation may produce mixed regioisomers; optimize conditions (e.g., HNO₃/H₂SO₄ vs. Cl₂/FeCl₃) .

Q. How are computational methods applied to predict reactivity?

- Molecular Dynamics Simulations : Model solvation effects (e.g., in ethanol or DMSO) to predict solubility and aggregation .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Methodological Considerations

- Analytical Cross-Validation : Combine NMR, HRMS, and IR to confirm purity and structure .

- Reaction Optimization : Use DOE (Design of Experiments) to vary temperature, solvent, and catalyst ratios for maximal yield .

- Safety Protocols : Follow TCI America’s guidelines for handling oxidizers and toxic byproducts (e.g., use fume hoods and PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。